Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate” would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. These could include properties such as molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Organic Synthesis
Synthetic Methodologies : Tert-butyl compounds are widely used in synthetic chemistry for the preparation of various organic molecules. For instance, the use of tert-butyl 2-hydroxyalkyl sulfides in organic synthesis demonstrates the utility of tert-butyl derivatives in constructing complex molecules. These sulfides, prepared from reactions with 2-methylpropane-2-thiol, can be directly converted into 1,3-oxathiolanes, highlighting their versatility in synthesis Porter, Saez, & Sandhu, 2006.
Catalysis : Tert-butyl compounds also find applications as ligands or intermediates in catalytic processes. For example, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters have been used in chemoselective one-pot syntheses of 2H-chromene-3-carboxylic acids, demonstrating the role of tert-butyl derivatives in facilitating complex catalytic reactions Faridoon, Olomola, Tukulula, Klein, & Kaye, 2015.
Materials Science
- Polymer Chemistry : Tert-butyl compounds are instrumental in polymer chemistry, particularly in the synthesis of block copolymers and star polymers. The synthesis of 3-arm ABC-type miktoarm star copolymers with a reducible disulfide linkage showcases the use of tert-butyl derivatives in creating advanced polymer architectures for potential applications in drug delivery and nanotechnology Liu, Tang, Tang, & Zhao, 2015.
Chemical Transformations
- High-Pressure Chemistry : Tert-butyl compounds have been studied under high-pressure conditions to understand their phase behavior and thermodynamic properties. Such studies provide insights into the stability and reactivity of tert-butyl derivatives under extreme conditions, which is valuable for designing materials and reactions that operate under high pressures Reuter, Büsing, Tamarit, & Würflinger, 1997.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases .
Mode of Action
It’s known that the tert-butyl group has a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have shown a wide spectrum of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNUPKFIWSYGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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